molecular formula C24H40N2O B12893871 6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline CAS No. 5414-59-5

6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12893871
CAS No.: 5414-59-5
M. Wt: 372.6 g/mol
InChI Key: DNTKUCWPKZTVAL-UHFFFAOYSA-N
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Description

    6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with a piperidine ring system. It consists of a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.

  • Piperidine-containing compounds play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and alkaloids.
  • The compound’s structure is characterized by a nonyl side chain attached to the piperidine ring, along with a methoxy group at position 6.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the piperidine ring followed by the addition of the nonyl side chain and the methoxy group.

      Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen, but common methods involve cyclization, annulation, and multicomponent reactions.

      Industrial Production: While industrial-scale production methods may vary, efficient and cost-effective routes are essential for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, hydrogenation, cyclization, and amination reactions are relevant. Specific reagents and conditions would depend on the desired functionalization.

      Major Products: The primary products formed from these reactions would include derivatives of the piperidine ring with modified substituents.

  • Scientific Research Applications

      Chemistry: Researchers explore its use as a building block for drug development due to its structural diversity.

      Biology: It may serve as a scaffold for bioactive molecules targeting specific receptors or enzymes.

      Medicine: Investigate its potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory properties.

      Industry: Its role in the synthesis of pharmaceuticals and agrochemicals is significant.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
  • Comparison with Similar Compounds

    Biological Activity

    6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound notable for its structural features, including a piperidine ring and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

    • CAS Number : 5414-59-5
    • Molecular Formula : C24H40N2O
    • Molecular Weight : 372.6 g/mol
    • IUPAC Name : 6-methoxy-1-(9-piperidin-1-ylnonyl)-3,4-dihydro-2H-quinoline
    • Canonical SMILES : COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCN3CCCCC3

    The biological activity of this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The presence of the piperidine moiety is significant as it is associated with various pharmacological effects, including anti-inflammatory and neuroprotective activities. Further research is necessary to elucidate the precise mechanisms involved.

    Antiviral and Anticancer Properties

    Research indicates that compounds similar to this compound exhibit antiviral and anticancer effects. For instance, studies on piperidine derivatives have shown promising results against various cancer cell lines and viral infections . The exact efficacy of this specific compound in these areas remains to be fully explored.

    Anti-inflammatory Effects

    The compound may also function as an anti-inflammatory agent. Inhibitors of phosphodiesterase type 4 (PDE4), which are structurally related to this compound, have demonstrated effectiveness in reducing inflammation in models of respiratory diseases such as asthma . The potential for this compound to act similarly warrants further investigation.

    Study on PDE4 Inhibition

    A relevant study highlighted the development of selective PDE4 inhibitors that share structural similarities with our compound. These inhibitors were shown to reduce airway hyperreactivity in asthmatic models and improve lung histology . This suggests that this compound may possess similar therapeutic potential.

    Comparative Analysis with Similar Compounds

    Compound NameBiological ActivityReference
    PDE4 InhibitorAnti-inflammatory
    Piperidine DerivativesAnticancer, Antiviral
    Acetylcholinesterase InhibitorsNeuroprotective

    Properties

    CAS No.

    5414-59-5

    Molecular Formula

    C24H40N2O

    Molecular Weight

    372.6 g/mol

    IUPAC Name

    6-methoxy-1-(9-piperidin-1-ylnonyl)-3,4-dihydro-2H-quinoline

    InChI

    InChI=1S/C24H40N2O/c1-27-23-14-15-24-22(21-23)13-12-20-26(24)19-11-6-4-2-3-5-8-16-25-17-9-7-10-18-25/h14-15,21H,2-13,16-20H2,1H3

    InChI Key

    DNTKUCWPKZTVAL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCN3CCCCC3

    Origin of Product

    United States

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